molecular formula C18H16N6O B2496142 1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol CAS No. 1251544-03-2

1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol

Cat. No. B2496142
CAS RN: 1251544-03-2
M. Wt: 332.367
InChI Key: AIGPNCGKBDBCRB-UHFFFAOYSA-N
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Description

1-(3-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)phenyl)ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action and physiological effects have been studied extensively.

Scientific Research Applications

Synthesis Methods

  • A study demonstrated the use of ultrasound-assisted one-pot, three-component synthesis methods involving related pyrazolo and triazine compounds. This method highlights the efficiency and environmental benefits of using ethanol as a solvent (Nabid et al., 2010).

Biological Activity

  • Research on similar pyrazolo and triazine derivatives includes the synthesis of new compounds with potential antimicrobial properties. These compounds have shown marked inhibition of bacterial and fungal growth, indicating their relevance in medicinal chemistry (Reddy et al., 2010).
  • Another study explored the biological activity of N′-[(Z)-(3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)(phenyl)methyl]benzohydrazide and its metal complexes, demonstrating potent cytotoxic activity against human leukemia cells and antimicrobial activity against certain bacteria and yeasts (Asegbeloyin et al., 2014).

Chemical Interactions

  • A study on 4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione revealed insights into the binding interactions of the compound with human prostaglandin reductase, offering potential implications for understanding its inhibitory action (Nayak & Poojary, 2019).

Molecular Structure Analysis

  • In the field of structural chemistry, research on pyrazole-4-carboxylic acid derivatives, similar to the compound , has included experimental and theoretical studies to understand their molecular structures and properties (Viveka et al., 2016).

properties

IUPAC Name

1-[3-[(7-phenylpyrazolo[3,4-d]triazin-4-yl)amino]phenyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O/c1-12(25)13-6-5-7-14(10-13)20-17-16-11-19-24(18(16)22-23-21-17)15-8-3-2-4-9-15/h2-12,25H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIGPNCGKBDBCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)NC2=C3C=NN(C3=NN=N2)C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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